molecular formula C22H41NO3 B5745773 2-[[(E)-octadec-9-enoyl]amino]butanoic acid

2-[[(E)-octadec-9-enoyl]amino]butanoic acid

Cat. No.: B5745773
M. Wt: 367.6 g/mol
InChI Key: BJWBBLXGIBDIRJ-VAWYXSNFSA-N
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Description

2-[[(E)-octadec-9-enoyl]amino]butanoic acid is a synthetic compound that belongs to the class of fatty acid derivatives It is characterized by the presence of an amide bond linking an octadec-9-enoic acid moiety to a butanoic acid backbone

Properties

IUPAC Name

2-[[(E)-octadec-9-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20(4-2)22(25)26/h11-12,20H,3-10,13-19H2,1-2H3,(H,23,24)(H,25,26)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWBBLXGIBDIRJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-octadec-9-enoyl]amino]butanoic acid typically involves the following steps:

    Formation of Octadec-9-enoic Acid: This can be achieved through the oxidation of oleic acid using potassium permanganate or other oxidizing agents.

    Amidation Reaction: The octadec-9-enoic acid is then reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-octadec-9-enoyl]amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amide bond can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide bond under basic conditions to form substituted products.

Major Products Formed

    Epoxides and Diols: Formed through oxidation reactions.

    Saturated Derivatives: Resulting from reduction reactions.

    Substituted Amides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-[[(E)-octadec-9-enoyl]amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[[(E)-octadec-9-enoyl]amino]butanoic acid involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[[(E)-octadec-9-enoyl]amino]dodecyl acetate: Another fatty acid derivative with similar structural features.

    N-oleoyl glycine: A compound with an amide bond linking oleic acid to glycine.

    N-oleoyl serine: Similar to N-oleoyl glycine but with serine as the amino acid component.

Uniqueness

2-[[(E)-octadec-9-enoyl]amino]butanoic acid is unique due to its specific combination of an octadec-9-enoic acid moiety and a butanoic acid backbone. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

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